(r)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol
Description
(R)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol is a chiral phenolic compound characterized by a methoxy-substituted benzene ring, an amino group, and a hydroxyl ethyl side chain in the (R)-configuration.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-8-4-2-3-6(9(8)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m0/s1 |
InChI Key |
UKIURAQTTNJVFG-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)[C@H](CO)N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable phenolic compound.
Reaction Conditions: The phenolic compound undergoes a series of reactions, including nitration, reduction, and substitution, to introduce the amino and hydroxyethyl groups.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool for biochemical research.
Medicine
In medicine, ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Derivatives
- Compound I (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol: Synthesized from 2-hydroxy-3-methoxybenzaldehyde and o-aminophenol. Features an imine bond (-C=N-) and a methoxy group. Exhibits superior antioxidant activity (IC₅₀: 18.5 µM) compared to BHT .
- H₂L Ligand (): A Schiff base with a phenylimino group, synthesized from o-vanillin and 1,2-diaminobenzene. Used in polymeric heteronuclear Fe/Na complexes, highlighting its role in coordination chemistry .
Heterocyclic Derivatives
- 2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol: Contains a fused dihydroperimidine ring. Exhibits a NOAEL (No Observed Adverse Effect Level) of 7 mg/kg in Wistar rats, indicating low acute toxicity. Proposed as a protein tyrosine phosphatase 1B inhibitor .
Metal Complexes
- Oxidovanadium(IV) Complex (): Derived from a fluorobenzo-thiazolylimino Schiff base. Demonstrates antimicrobial activity (MIC: 12.5–50 µg/mL) and DNA-binding capacity .
- Manganese(III) Complex () : A nitrite-bridged dimer with a Schiff base ligand. Highlights structural versatility in coordination chemistry .
Key Difference : Metal coordination enhances bioactivity in analogs, but the target compound’s lack of a metal center may limit such effects unless its organic framework compensates.
Table 1: Comparative Analysis of Key Properties
*Inferred from Schiff base analogs in .
Biological Activity
(R)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol, commonly referred to as Apocynol, is a chiral organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃NO₃
- Molecular Weight : Approximately 169.21 g/mol
- Chirality : Exists in two enantiomeric forms; the (R)-configuration is primarily studied for its biological effects.
The compound features a methoxy group and a hydroxyethyl group on a phenolic ring, which contributes to its unique chemical behavior and biological activity.
1. Antioxidant Properties
One of the most notable biological activities of (R)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol is its antioxidant capability. It has been shown to scavenge free radicals effectively, thereby preventing oxidative stress-related damage in cells. This property is crucial in mitigating various diseases linked to oxidative stress, including neurodegenerative disorders and cardiovascular diseases.
2. Antimicrobial Activity
Research indicates that Apocynol exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. It has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
3. Neuroprotective Effects
Studies have highlighted the neuroprotective effects of (R)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol. It has been shown to enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activity of Apocynol can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy and hydroxy groups allow the compound to donate electrons to free radicals, neutralizing them.
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
- Receptor Modulation : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neuronal signaling pathways .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of (R)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol:
| Study Focus | Findings | Reference |
|---|---|---|
| Antioxidant Activity | Demonstrated significant free radical scavenging ability with an EC50 value of 0.5 mM | |
| Antimicrobial Efficacy | Effective against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL | |
| Neuroprotection | Increased cell viability in neuronal cultures exposed to oxidative stress by up to 30% |
In Vitro Studies
In vitro studies have shown that (R)-2-(1-Amino-2-hydroxyethyl)-6-methoxyphenol can significantly reduce lipid peroxidation levels in cultured cells, indicating its potential as a protective agent against cellular damage caused by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
